

Application Note: Mass Spectrometry

Fragmentation of Descarbamoyl Cefuroxime-d3

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Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

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Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of **Descarbamoyl Cefuroxime-d3** and provides a general protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Descarbamoyl Cefuroxime is a metabolite of the cephalosporin antibiotic Cefuroxime. The deuterated form, **Descarbamoyl Cefuroxime-d3**, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. Understanding its fragmentation behavior is crucial for developing robust and sensitive analytical methods.

Chemical Information

Compound	Molecular Formula	Molecular Weight	CAS Number (Unlabelled)
Descarbamoyl Cefuroxime-d3	C ₁₅ D ₃ H ₁₂ N ₃ O ₇ S	384.38	56271-94-4[1]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of **Descarbamoyl Cefuroxime-d3** is predicted based on the known fragmentation of Cefuroxime and other cephalosporins.[2][3] In positive ion electrospray ionization (ESI+), the molecule is expected to protonate to form the precursor ion [M+H]⁺.

Subsequent fragmentation (MS/MS) will likely involve the cleavage of the β -lactam ring, a characteristic fragmentation pathway for this class of antibiotics.^{[2][3]}

Table 1: Predicted m/z Values for **Descarbamoyl Cefuroxime-d3** Fragmentation

Ion Type	Predicted m/z	Description
Precursor Ion [M+H] ⁺	385.1	Protonated molecule of Descarbamoyl Cefuroxime-d3.
Product Ion 1	241.1	Resulting from the cleavage of the β -lactam ring and loss of the furan-2-yl-(trideuteriomethoxyimino)acetyl group.
Product Ion 2	153.0	Putative fragment representing the furan-2-yl-(trideuteriomethoxyimino)acetyl side chain.

Note: These are predicted m/z values. Actual values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of **Descarbamoyl Cefuroxime-d3**. Optimization may be required for specific applications and instrumentation.

3.1. Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **Descarbamoyl Cefuroxime-d3** in a suitable solvent such as methanol or acetonitrile.
- **Working Solution Preparation:** Dilute the stock solution with the initial mobile phase to prepare working standards at desired concentrations.
- **Plasma Sample Preparation (if applicable):**

- To 100 µL of plasma, add an appropriate amount of **Descarbamoyl Cefuroxime-d3** internal standard solution.
- Precipitate proteins by adding 300 µL of cold acetonitrile.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

3.2. Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:

Time (min)	%B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 10.0 | 5 |

- Flow Rate: 0.4 mL/min.

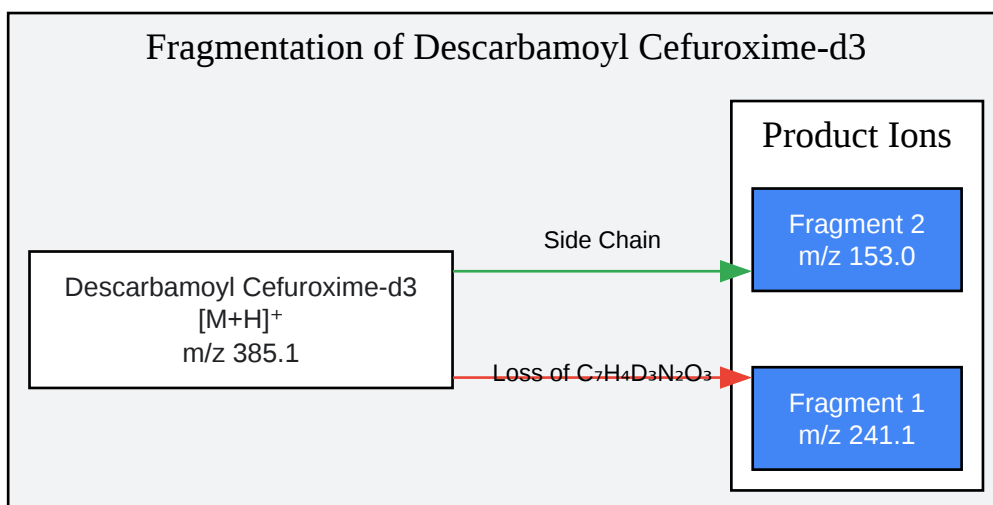
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

3.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 385.1.
- Product Ions (Q3): m/z 241.1 and m/z 153.0 (for confirmation).
- Collision Energy: Optimization is required, typically in the range of 15-30 eV.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 $^{\circ}$ C.
 - Desolvation Temperature: 400 $^{\circ}$ C.
 - Cone Gas Flow: 50 L/hr.
 - Desolvation Gas Flow: 800 L/hr.

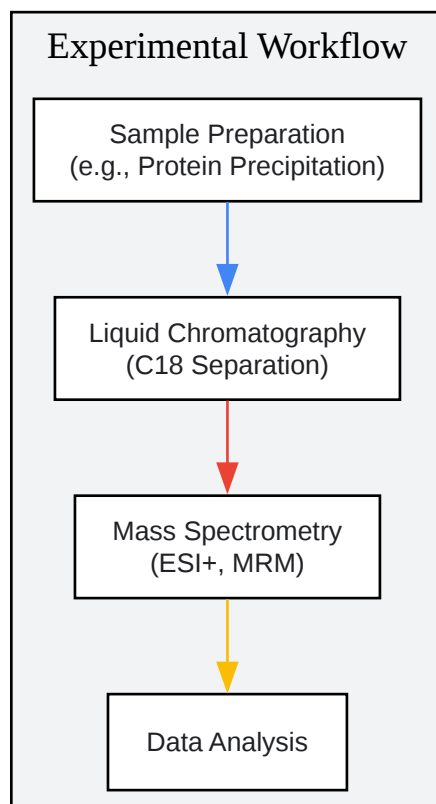
Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway of **Descarbamoyl Cefuroxime-d3** and the general experimental workflow for its analysis.



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Caption: Proposed fragmentation pathway of **Descarbamoyl Cefuroxime-d3**.



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Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a predicted fragmentation pattern and a starting LC-MS/MS method for the analysis of **Descarbamoyl Cefuroxime-d3**. The characteristic fragmentation involving the β -lactam ring allows for sensitive and specific detection using MRM. The provided protocol can be adapted and optimized for various research and drug development applications, including pharmacokinetic studies and bioanalytical assays.

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